molecular formula C24H21F3N2O B610293 PS121912 CAS No. 1529814-60-5

PS121912

Cat. No. B610293
M. Wt: 410.44
InChI Key: NNTQFFZNUZBJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PS121912 is a potent and selective VDR-coactivator inhibitor.

Scientific Research Applications

1. VDR-Coregulator Inhibitor and Anticancer Effects

PS121912 has been developed as a selective Vitamin D Receptor (VDR)-coregulator inhibitor, emerging from a high-throughput screening to identify agents that modulate VDR without causing hypercalcemia. It exhibits significant anticancer activity. PS121912 induced apoptosis in various cancer cells, especially sensitive in HL-60 cells. At sub-micromolar concentrations, it amplified growth inhibition in cancer cells caused by 1,25-(OH)2D3. This process was highly dependent on the recruitment of coregulators, significantly affecting the transcription of VDR target genes and those affiliated with cell cycle progression. The combination of PS121912 and 1,25-(OH)2D3 reduced the presence of SRC2 coregulator and enhanced the occupancy of corepressor NCoR. This interaction led to down-regulation of E2F transcription factors, reducing cyclin levels and arresting cell cycle progression in cancer cells. Additionally, PS121912 showed acceptable metabolic stability for in vivo cancer studies (Sidhu et al., 2014).

2. Development and Evaluation as a VDR-Coactivator Inhibitor

Further development of PS121912 focused on its ability to selectively inhibit VDR-mediated transcription among various nuclear receptors. The compound disrupted the binding between VDR and the third nuclear receptor interaction domain of the coactivator SRC2. Genetic studies demonstrated that PS121912 acts like a VDR antagonist, repressing activated gene transcription by 1,25-(OH)2D3. This inhibition led to apoptosis induction in HL-60 cells, suggesting its potential as a targeted therapeutic agent in cancer treatment (Sidhu et al., 2014).

3. In Vivo Antitumor Effects of PS121912

The in vivo anticancer effects of PS121912 were demonstrated in studies involving ovarian cancer and leukemia. PS121912 inhibited the growth of HL-60-derived xenografts without showing toxicity. It was observed that PS121912 inhibited glycolysis and lipogenesis by reducing the expression of enzymes like fatty acid synthase and lactate dehydrogenase-A. This study provided the first in vivo evidence of the anticancer effects of 3-indolylmethanamines like PS121912, opening new avenues for cancer treatment strategies (Guthrie et al., 2015).

properties

CAS RN

1529814-60-5

Product Name

PS121912

Molecular Formula

C24H21F3N2O

Molecular Weight

410.44

IUPAC Name

[(4-Methoxy-phenyl)-(2-methyl-1H-indol-3-yl)-methyl]-(4-trifluoromethyl-phenyl)-amine

InChI

InChI=1S/C24H21F3N2O/c1-15-22(20-5-3-4-6-21(20)28-15)23(16-7-13-19(30-2)14-8-16)29-18-11-9-17(10-12-18)24(25,26)27/h3-14,23,28-29H,1-2H3

InChI Key

NNTQFFZNUZBJND-UHFFFAOYSA-N

SMILES

FC(C1=CC=C(NC(C2=CC=C(OC)C=C2)C3=C(C)NC4=C3C=CC=C4)C=C1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PS121912;  PS-121912;  PS 121912; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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